Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,3-dimethoxypropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-8(6-13-4)7-14-5/h8H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCAQNTTZWNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
The most widely documented method involves reacting 1,3-dimethoxypropan-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Example 3 of patent CN111362852A provides a representative protocol :
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Reagents :
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3,3-Dimethoxy-azetidine (10 g, 85.4 mmol)
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Di-tert-butyl dicarbonate (22.3 g, 102.5 mmol)
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Triethylamine (12.9 g, 128.1 mmol)
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Methylene chloride (50 mL)
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Procedure :
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Dissolve 3,3-dimethoxy-azetidine in methylene chloride.
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Add triethylamine under stirring at 10–40°C.
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Dropwise add Boc₂O over 30 minutes.
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Stir for 3–4 hours at ambient temperature.
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Quench with water, extract organic layers, and dry over anhydrous Na₂SO₄.
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Concentrate under reduced pressure to isolate the product.
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Yield : 91% (16.9 g)
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Key Insight : Triethylamine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation . Excess Boc₂O (1.2 equiv) ensures complete conversion.
Solvent and Base Optimization
Comparative studies from WO2019158550A1 and the RSC document highlight solvent and base impacts :
| Parameter | WO2019158550A1 | RSC Method |
|---|---|---|
| Solvent | Acetonitrile | Tetrahydrofuran (THF) |
| Base | Triethylamine (4.6 eq) | 4-Dimethylaminophenol |
| Temperature | 60°C | 0°C → ambient |
| Time | 3–8 hours | 2 hours |
| Yield | 85–93% | 88% |
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Critical Analysis :
Purification and Scalability
Industrial-scale protocols emphasize simplicity:
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Workup : Aqueous washes (water or citric acid) followed by sodium sulfate drying .
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Crystallization : Hexane trituration at 5–10°C yields >99% purity .
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Throughput : The CN111362852A method achieves 100 g-scale production with minimal column chromatography .
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
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Base-mediated deprotonation of the amine to form a nucleophilic species.
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Electrophilic attack on Boc₂O’s carbonyl carbon, releasing tert-butoxide and CO₂.
Side reactions:
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Overalkylation at oxygen sites (mitigated by stoichiometric control) .
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Epimerization in chiral substrates (avoided by low-temperature conditions) .
Emerging Methodologies
Patent WO2024121427A1 introduces a thiocarbamate variant using trifluoromethylthio reagents :
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of Tert-butyl N-(1,3-dimethoxypropan-2-YL)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions. The molecular targets and pathways involved include the formation of stable carbamate linkages and their subsequent cleavage under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of tert-butyl N-(1,3-dimethoxypropan-2-yl)carbamate can be compared to other Boc-protected carbamates documented in the evidence. Key differentiating factors include substituent groups, steric effects, and applications in synthesis. Below is a detailed analysis:
Table 1: Comparison of Tert-butyl Carbamate Derivatives
Key Observations :
Substituent Effects on Reactivity :
- Hydroxyl-containing derivatives (e.g., cyclopentyl-hydroxy) exhibit higher polarity, making them suitable for aqueous-phase reactions . In contrast, methyl or trifluoromethyl groups (e.g., 1523530-57-5) enhance lipid solubility, favoring membrane permeability in drug candidates .
- Steric hindrance in cis-substituted piperidines (e.g., 473839-06-4) slows nucleophilic substitution but improves regioselectivity in alkylation reactions .
Synthetic Utility: Bicyclic derivatives (e.g., 1932203-04-7) are pivotal in synthesizing rigid scaffolds for receptor-targeted molecules, such as cannabinoid receptor modulators . Propargyl-linked carbamates (e.g., Catalog# 6436DV) are valuable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation .
Stability and Deprotection :
- Boc groups are typically cleaved under acidic conditions (e.g., trifluoroacetic acid). Substituents like electron-withdrawing fluorine atoms (e.g., 1270019-92-5) may accelerate deprotection, while bulky groups (e.g., bicyclic systems) could necessitate harsher conditions .
Chirality and Bioactivity :
- Compounds with absolute configurations (e.g., 1330069-67-4) are critical for enantioselective synthesis, particularly in APIs (Active Pharmaceutical Ingredients) where stereochemistry dictates efficacy .
Q & A
Q. What are the optimal synthetic routes for Tert-butyl N-(1,3-dimethoxypropan-2-yl)carbamate, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves condensing tert-butyl carbamate precursors with 1,3-dimethoxypropan-2-amine derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous dichloromethane or DMF. Reaction conditions (e.g., 0–5°C for 2–4 hours) minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) enhances purity. Monitor reaction progress by TLC and confirm final purity via HPLC (≥95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR :
- ¹H NMR : Look for tert-butyl singlet at δ ~1.4 ppm, methoxy protons (δ ~3.3–3.5 ppm), and carbamate NH (δ ~5.1–5.3 ppm, broad if free).
- ¹³C NMR : Confirm tert-butyl (C: ~28 ppm, CO: ~155 ppm) and methoxy carbons (δ ~56 ppm).
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
- MS (ESI) : Molecular ion peak [M+H]⁺ matching theoretical molecular weight. Cross-validate with elemental analysis .
Q. What safety protocols are essential when handling this carbamate in laboratory settings?
- Methodological Answer :
- Use PPE: Nitrile gloves, lab coat, and safety goggles. Avoid skin/eye contact; rinse immediately with water if exposed .
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via approved chemical disposal protocols, adhering to local regulations .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving the compound’s solid-state structure?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : SHELXD (direct methods) or SIR97 (for phase retrieval) generates initial models .
- Refinement : SHELXL refines atomic positions and thermal parameters. ORTEP-3 visualizes anisotropic displacement ellipsoids and validates bond geometries (e.g., C=O bond length ~1.23 Å) .
- Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and PLATON/checkCIF for steric clashes .
Q. What computational strategies (e.g., DFT) can predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Solvent Effects : Use implicit solvation models (e.g., PCM for DCM or THF) to simulate reaction conditions.
- Transition-State Analysis : Locate TSs using QST2/QST3 methods; validate with frequency calculations (no imaginary frequencies). Compare activation energies for competing pathways .
Q. How should researchers address contradictions between NMR data and X-ray crystallography results during structural elucidation?
- Methodological Answer :
- Re-examine Sample Purity : Contaminants (e.g., solvents) can skew NMR signals. Re-crystallize or re-purify the compound.
- Dynamic Effects : If NH protons are exchange-broadened in NMR but resolved in XRD, confirm hydrogen bonding patterns in the crystal lattice.
- Tautomerism/Kinetic Trapping : Use variable-temperature NMR to detect conformational flexibility not captured in static XRD models .
Q. What experimental and computational approaches are recommended for studying stereochemical outcomes in derivatives of this carbamate?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations.
- Crystallographic Flack Parameter : Refine Flack x in XRD data to confirm enantiopurity .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data (e.g., experimental vs. predicted logP values) for this compound?
- Methodological Answer :
- Experimental logP : Measure via shake-flask method (octanol/water partitioning).
- Computational Prediction : Compare with ChemAxon or ACD/Labs software. Discrepancies may arise from incorrect force-field parameters (e.g., underestimating H-bonding capacity). Validate with Hansen solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
